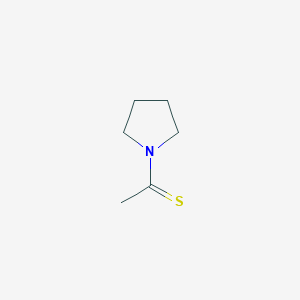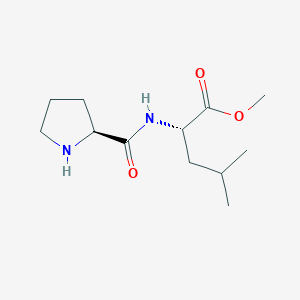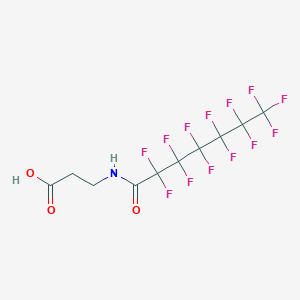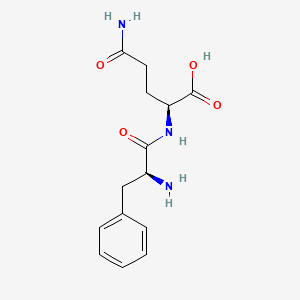
Phe-Gln
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phe-Gln typically involves the coupling of phenylalanine and glutamine using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and high-throughput synthesis of peptides by automating the repetitive steps of deprotection and coupling. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of this compound with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Phe-Gln can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can modify the glutamine residue.
Substitution: The amino groups in this compound can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phenylalanine can yield phenylalanine hydroxyl derivatives, while reduction of glutamine can produce glutamine amine derivatives.
Wissenschaftliche Forschungsanwendungen
Phe-Gln has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: this compound is involved in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications in drug delivery systems and as a bioactive peptide in various treatments.
Industry: this compound is used in the development of peptide-based materials and as a component in cosmetic formulations.
Wirkmechanismus
The mechanism of action of Phe-Gln involves its interaction with specific molecular targets and pathways. The phenylalanine residue can participate in π-π interactions with aromatic residues in proteins, while the glutamine residue can form hydrogen bonds with polar residues. These interactions contribute to the stabilization of protein structures and the modulation of enzymatic activities.
Vergleich Mit ähnlichen Verbindungen
Phe-Gln can be compared with other dipeptides such as phenylalanine-alanine (Phe-Ala) and phenylalanine-lysine (Phe-Lys). While all these compounds share the phenylalanine residue, their unique properties arise from the different second amino acids. For instance, this compound’s ability to form hydrogen bonds with polar residues distinguishes it from Phe-Ala, which lacks this capability. Similarly, this compound’s interactions with polar residues differ from those of Phe-Lys, which has a positively charged lysine residue.
Conclusion
This compound is a versatile dipeptide with significant potential in various scientific fields. Its unique structural properties and ability to undergo diverse chemical reactions make it a valuable compound for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utility in biochemistry, molecular biology, and medicine.
Eigenschaften
CAS-Nummer |
39537-24-1 |
|---|---|
Molekularformel |
C14H19N3O4 |
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H19N3O4/c15-10(8-9-4-2-1-3-5-9)13(19)17-11(14(20)21)6-7-12(16)18/h1-5,10-11H,6-8,15H2,(H2,16,18)(H,17,19)(H,20,21)/t10-,11-/m0/s1 |
InChI-Schlüssel |
KLAONOISLHWJEE-QWRGUYRKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B14142673.png)
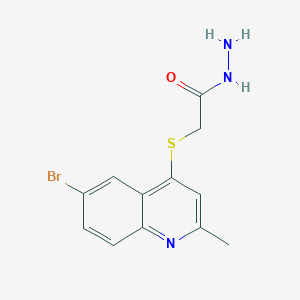
![N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine](/img/structure/B14142694.png)
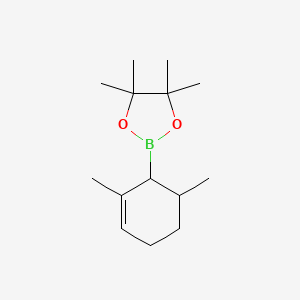

![N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide](/img/structure/B14142707.png)
![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14142720.png)

![1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine](/img/structure/B14142733.png)
